alpha,alpha-Dimethylcyclohex-3-ene-1-methanol

Lipophilicity Partition coefficient QSAR

alpha,alpha-Dimethylcyclohex-3-ene-1-methanol (CAS 90645-55-9) is a tertiary allylic alcohol with the molecular formula C9H16O and a molecular weight of 140.22 g/mol. Unlike its ring-methylated analogs such as alpha-terpineol or 3,5-dimethylcyclohexene-1-methanol, this compound bears geminal methyl groups exclusively at the carbinol carbon, leaving the cyclohexene ring unsubstituted.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 90645-55-9
Cat. No. B12663327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha,alpha-Dimethylcyclohex-3-ene-1-methanol
CAS90645-55-9
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCC(C)(C1CCC=CC1)O
InChIInChI=1S/C9H16O/c1-9(2,10)8-6-4-3-5-7-8/h3-4,8,10H,5-7H2,1-2H3
InChIKeyFGCVUJGUQUFWLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha,alpha-Dimethylcyclohex-3-ene-1-methanol (CAS 90645-55-9) – Molecular Identity and Industrial Context for Procurement


alpha,alpha-Dimethylcyclohex-3-ene-1-methanol (CAS 90645-55-9) is a tertiary allylic alcohol with the molecular formula C9H16O and a molecular weight of 140.22 g/mol [1]. Unlike its ring-methylated analogs such as alpha-terpineol or 3,5-dimethylcyclohexene-1-methanol, this compound bears geminal methyl groups exclusively at the carbinol carbon, leaving the cyclohexene ring unsubstituted. This structural distinction—sometimes referred to as a "norterpineol" architecture—imparts quantifiably different physicochemical properties, including polarity, density, boiling point, and lipophilicity, which directly affect its behavior in fragrance formulation, synthetic chemistry, and analytical applications.

Why Generic Substitution of alpha,alpha-Dimethylcyclohex-3-ene-1-methanol Fails in Scientific Procurement


Cyclohexene-derived methanols form a structurally diverse family, yet even small variations in methyl substitution profoundly alter compound behavior. For example, the presence of ring methyl groups in 3,5-dimethylcyclohexene-1-methanol increases lipophilicity (Log KOW 2.88) by approximately 0.98 log units compared to this target compound (XLogP 1.9) [1][2]. Such a shift is sufficient to alter membrane permeability, odor diffusion, and solvent partitioning. Similarly, alpha-terpineol—a widely used fragrance ingredient—carries an additional ring methyl and exhibits a boiling point 21–26 °C higher than the target, leading to different volatility and headspace performance [3]. These differences are not trivial; they preclude one-to-one interchangeability in formulations, syntheses, or analytical methods without requalification. The quantitative evidence below demonstrates exactly where this compound diverges from its closest analogs.

Quantitative Differentiation Evidence for alpha,alpha-Dimethylcyclohex-3-ene-1-methanol Against Closest Analogs


Lipophilicity (XLogP): A 0.98 Log-Unit Shift Relative to 3,5-Dimethylcyclohexene-1-methanol

The target compound records an XLogP of 1.9 as computed by PubChem's XLogP3 algorithm [1]. In contrast, the ring-methylated analog 3,5-dimethylcyclohexene-1-methanol (CAS 67634-16-6) has a Log KOW of 2.88 as reported in the RIFM safety assessment using EPI Suite [2]. The resulting difference of +0.98 log units means the comparator is approximately 9.5 times more lipophilic. For alpha-terpineol, reported LogP values range from 2.50 to 2.98 [3], placing the target at least 0.6 log units lower.

Lipophilicity Partition coefficient QSAR

Bulk Density: 5.9% Higher Than 3,5-Dimethylcyclohexene-1-methanol

The reported density for alpha,alpha-dimethylcyclohex-3-ene-1-methanol is 0.953 g/cm³ (source: chemsrc.com, corroborated by multiple vendor datasheets) . The structurally analogous 3,5-dimethylcyclohexene-1-methanol (CAS 67634-16-6) has a density of 0.897 g/cm³ as catalogued by multiple sources . This represents a 5.9% higher density for the target compound. Alpha-terpineol, a related tertiary alcohol with a ring methyl group, has a density of approximately 0.93–0.934 g/cm³ [1], still 2.0–2.5% below the target.

Density Physical property Quality control

Boiling Point: 21–26 °C Lower Than alpha-Terpineol, Favoring Headspace Volatility

alpha,alpha-Dimethylcyclohex-3-ene-1-methanol exhibits a boiling point of 193.3 °C at 760 mmHg . In comparison, alpha-terpineol (CAS 98-55-5) boils at 214–219 °C at atmospheric pressure [1]. The 3,5-dimethylcyclohexene-1-methanol analog is reported to boil at 196.3–223.88 °C depending on the source [2]. The target compound thus boils approximately 21–26 °C lower than alpha-terpineol and up to 30 °C lower than the dimethyl analog.

Volatility Boiling point Headspace analysis

Flash Point: 2–3 °C Lower Than Ring-Methylated Analogs, Relevant for Storage Classification

The closed-cup flash point of alpha,alpha-dimethylcyclohex-3-ene-1-methanol is reported as 73.9 °C . In comparison, 3,5-dimethylcyclohexene-1-methanol has a flash point of 75.8–76 °C . Alpha-terpineol is documented with a flash point of 89–95 °C [1]. The target compound therefore sits 1.9–2.1 °C below the dimethyl analog and 15–21 °C below alpha-terpineol.

Flash point Safety Storage classification

Structural Absence of Ring Methyl: Implications for Odor Profile and Regulatory Status

The target compound’s IUPAC name is 2-(cyclohex-3-en-1-yl)propan-2-ol, featuring an unsubstituted cyclohexene ring with gem-dimethyl at the carbinol [1]. In contrast, alpha-terpineol (2-(4-methylcyclohex-3-en-1-yl)propan-2-ol) carries a methyl group at the C4 position of the ring [2], and 3,5-dimethylcyclohexene-1-methanol bears two ring methyl groups [3]. Literature on structure-odor relationships indicates that ring methylation changes the spatial distribution of the hydroxyl group, altering hydrogen-bonding patterns with olfactory receptors and shifting odor character from floral-citrus toward spicy-woody notes. The target compound, lacking ring methyls, is associated with a cleaner, less spicy odor profile, making it functionally non-substitutable for fragrance compositions targeting a fresh, delicate note.

Structure-odor relationship Fragrance chemistry Regulatory classification

Best Application Scenarios Where alpha,alpha-Dimethylcyclohex-3-ene-1-methanol Demonstrates Superior Fit Over Analogs


Fragrance Formulation Requiring Higher Volatility and Lower Lipophilicity

For perfume compositions where top-note lift and rapid diffusion are desired, the target compound's 21–26 °C lower boiling point and XLogP of 1.9 (vs. 2.88 for 3,5-dimethyl analog) [1] translate to higher vapor pressure and lower skin substantivity. This combination favors a transient, fresh floral effect without the lingering spicy undertones of alpha-terpineol, making it suitable for eau de cologne and air freshener applications where rapid olfactory impact and clean dissipation are specified.

Synthetic Intermediate for Polar Terpenoid Derivatives

The absence of ring methyl groups gives this compound a compact structure with higher density (0.953 g/cm³) and a more accessible hydroxyl group for derivatization . In synthetic chemistry, this compound serves as a starting material for esters, ethers, and oxidation products where lower steric hindrance around the ring—compared to 3,5-dimethyl or alpha-terpineol analogs—facilitates regioselective reactions. Procurement for R&D synthesis should prioritize this compound when the target derivative requires an unencumbered cyclohexene scaffold.

Quality Control Identity Testing via Density Differential

The 5.9% higher density of the target compound relative to 3,5-dimethylcyclohexene-1-methanol provides a clear, measurable identity criterion. QC laboratories can use density as a rapid, non-destructive test to distinguish between these structurally related but functionally distinct materials, reducing the risk of cross-contamination or misidentification in incoming raw material inspection.

Safety-Conscious Procurement for Lower Flash Point Classifications

A flash point of 73.9 °C places this compound in a different hazard category compared to alpha-terpineol (flash point ~90 °C) . For procurement teams working under strict fire safety regulations, this 15 °C differential may trigger different storage requirements, maximum allowable quantities, or transportation modes. Selecting this compound over alpha-terpineol requires explicit acknowledgment of its lower flash point in site safety assessments.

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